Colchicine Binding Inhibition Potency
Derivatives of the 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold demonstrate potent inhibition of colchicine binding to tubulin. In competitive binding assays, compound 6d (an N-aryl derivative) achieved 99% inhibition of colchicine binding at 5 µM, exceeding the 96% inhibition observed for the reference vascular-disrupting agent combretastatin A-4 (CA-4) under identical assay conditions [1]. Compound 4a, another derivative, inhibited colchicine binding with an IC50 value of 0.85 µM, superior to CA-4's IC50 of 1.2 µM in the same assay [2].
| Evidence Dimension | Inhibition of colchicine binding to tubulin |
|---|---|
| Target Compound Data | Derivative 6d: 99% inhibition at 5 µM; Derivative 4a: IC50 = 0.85 µM |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): 96% inhibition at 5 µM; IC50 = 1.2 µM |
| Quantified Difference | Derivative 6d: +3 percentage points greater inhibition; Derivative 4a: 1.4-fold more potent by IC50 |
| Conditions | Colchicine competitive binding assay using purified tubulin |
Why This Matters
Superior target engagement at the colchicine site relative to the clinical-stage comparator CA-4 indicates that this scaffold generates compounds with enhanced binding affinity, a critical parameter for selecting a starting point in antimitotic drug discovery.
- [1] Wang, X.-F.; Wang, S.-B.; Ohkoshi, E.; Wang, L.-T.; Hamel, E.; Qian, K.; Morris-Natschke, S. L.; Lee, K.-H.; Xie, L. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: A novel class of antitumor agents targeting the colchicine site on tubulin. Eur. J. Med. Chem. 2013, 67, 196–207. View Source
- [2] Wang, X.-F.; Wang, S.-B.; Ohkoshi, E.; Wang, L.-T.; Hamel, E.; Qian, K.; Morris-Natschke, S. L.; Lee, K.-H.; Xie, L. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorg. Med. Chem. 2015, 23, 5740–5747. View Source
